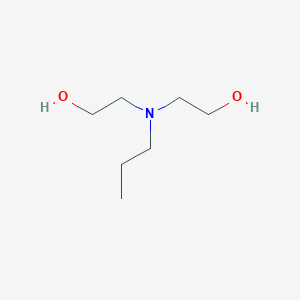

Etanol, 2,2'-(propilimino)bis-

Descripción general

Descripción

Ethanol, 2,2'-(propylimino)bis-, also known as Ethanol, 2,2'-(propylimino)bis-, is a useful research compound. Its molecular formula is C7H17NO2 and its molecular weight is 147.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethanol, 2,2'-(propylimino)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2,2'-(propylimino)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Nanopartículas

N-Propildietanolamina: se utiliza en la síntesis de nanopartículas, particularmente en el enfoque de síntesis verde. Este método es ecológico y emplea organismos biológicos como bacterias y hongos para producir nanopartículas . Estas nanopartículas tienen una amplia gama de aplicaciones, que incluyen el monitoreo ambiental, el tratamiento de aguas residuales y como aditivos alimentarios funcionales .

Modificación de Superficie

El compuesto se usa para funcionalizar el gel de sílice, creando un material con una alta área superficial y capacidad de carga molecular. Este gel de sílice modificado se emplea como un captador de metales y tiene aplicaciones en la eliminación de varios metales como Ag, Cu, Fe, Pt, Sn, Ti, Zn y ácidos borónicos de las soluciones .

Agente Antiestático

En la fabricación de materiales que requieren propiedades antiestáticas, N-Propildietanolamina se puede aplicar como un agente antiestático eficaz. Esto es particularmente útil en industrias donde la electricidad estática podría representar un peligro o afectar la calidad de los productos .

Agente Emulsificante y Dispersante

Debido a sus excelentes capacidades emulsificantes y dispersantes, N-Propildietanolamina se utiliza en formulaciones que requieren la mezcla estable de líquidos que de otro modo serían inmiscibles. También es beneficioso para dispersar partículas sólidas en un medio líquido .

Cuidado Oral

En productos de cuidado personal, particularmente en el cuidado oral, N-Propildietanolamina sirve como un agente anticaries y antiplaca. Su eficacia en esta aplicación se debe a sus propiedades surfactantes, que ayudan a limpiar y proteger los dientes .

Lubricación

Las capacidades lubricantes del compuesto lo hacen adecuado para su uso en aplicaciones industriales donde se desea la reducción de la fricción entre superficies. Esto puede prolongar la vida útil de la maquinaria y reducir el consumo de energía .

Agente Solubilizante

N-Propildietanolamina: actúa como un agente solubilizante, ayudando a la disolución de compuestos que de otro modo serían difíciles de solubilizar. Esta propiedad es particularmente útil en productos farmacéuticos y cosméticos, donde puede mejorar la biodisponibilidad de los ingredientes activos .

Biodegradabilidad

La investigación sobre la biodegradabilidad de N-Propildietanolamina sugiere que puede ser descompuesta por procesos naturales. Esta característica es importante para la sostenibilidad ambiental, ya que reduce el potencial de impacto ecológico a largo plazo .

Propiedades

IUPAC Name |

2-[2-hydroxyethyl(propyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-2-3-8(4-6-9)5-7-10/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZICRFXCUVKDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064463 | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6735-35-9 | |

| Record name | Propyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6735-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006735359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(propylimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does N-Propyldiethanolamine compare to N-Ethyldiethanolamine in terms of CO2 absorption kinetics?

A1: The research paper primarily focuses on N-Ethyldiethanolamine (EDEA) and highlights its superior CO2 absorption kinetics compared to other tertiary amines, specifically mentioning N-Propyldiethanolamine (PDEA) and N-Butyldiethanolamine (BDEA) []. While the exact rate constant for PDEA isn't provided, the study indicates that EDEA exhibits a faster reaction with CO2 than both PDEA and BDEA. This suggests that the structure of the tertiary amine, particularly the alkyl chain length, influences the CO2 absorption rate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone](/img/structure/B127624.png)

![(5Z)-5-[(2Z)-2-[1-[(E)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B127627.png)